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Introduction

DEAH-box helicase 36 (DHX36), also known as G4R1 or RHAU, is a critical enzyme involved
in resolving G-quadruplex (G4) structures in both DNA and RNA. These non-canonical
secondary structures are implicated in a variety of cellular processes, including transcription,
translation, and telomere maintenance.[1][2] Dysregulation of G4 structures and the helicases
that resolve them, such as DHX36, has been linked to several diseases, including cancer.[3][4]
Consequently, DHX36 represents a promising therapeutic target.

Fluorescence anisotropy (FA), also known as fluorescence polarization (FP), is a powerful,
solution-based technique for quantitatively studying molecular interactions in real-time.[5] The
principle of FA is based on the differential tumbling rates of a fluorescently labeled molecule in
its free versus bound state. A small, fluorescently labeled G-quadruplex oligonucleotide
tumbles rapidly in solution, resulting in a low anisotropy value. Upon binding to the much larger
DHXS36 protein, the tumbling of the complex slows significantly, leading to an increase in the
anisotropy value. This change in anisotropy can be used to determine the binding affinity
(dissociation constant, Kd) of the interaction.[5]

These application notes provide a detailed protocol for utilizing fluorescence anisotropy to
characterize the binding of DHX36 to G-quadruplex DNA and to screen for potential inhibitors.
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Key Applications

o Quantitative Binding Analysis: Determine the dissociation constant (Kd) for the interaction
between DHX36 and various G-quadruplex-forming DNA or RNA sequences.

e High-Throughput Screening: Screen compound libraries to identify small molecule inhibitors
that disrupt the DHX36-G4 interaction.

¢ Mechanistic Studies: Investigate the effects of mutations, co-factors (e.g., ATP), and other
proteins on the binding affinity of DHX36 for its substrates.

Data Presentation

The binding affinity of DHX36 for G-quadruplex structures is exceptionally high, with reported
dissociation constants extending into the picomolar range. Below is a summary of reported
binding and kinetic parameters for DHX36 with various G-quadruplex substrates.

Kinetic
G-Quadruplex Reported
Substrate Type o Parameters Reference
Sequence Affinity (Kd)
(kcat/KM)
DNA G-
General <10pM-lownM - [6]
Quadruplex
DNA G- Unimolecular 1.3 (£0.2) x 109 ]
Quadruplex (G3TT)3G3A15 M-1 min-1
DNA G- Unimolecular 1.1 (£0.1) x 10"9 7]
Quadruplex (G3T)3G3A15 M-1 min-1
DNA G- Tetramolecular Not dependent ]
Quadruplex (5G-A15) on G4 length

Experimental Protocols
Protocol 1: Determination of DHX36-G-Quadruplex
Binding Affinity by Direct Titration
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This protocol describes the measurement of the dissociation constant (Kd) by titrating
increasing concentrations of purified DHX36 protein into a constant concentration of a
fluorescently labeled G-quadruplex oligonucleotide.

Materials and Reagents:

Purified recombinant human DHX36 protein

o Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., 5-FAM-(GGGTTA)3GGG-
3' for human telomeric repeat)

e Binding Buffer: 20 mM Tris-HCI pH 7.5, 100 mM KCI, 1 mM MgClI2, 2 mM DTT, 0.01% (v/v)
Tween-20

o 384-well, low-volume, black, flat-bottom microplates
o Fluorescence plate reader with polarization filters

Experimental Workflow:

Preparation Assay Measurement & Analysis

\ ( (Read Fluorescence Plot Anisotropy vs.
( ) k ] [ ) ( Anisotropy [DHX36] HCalculate Kd)

——/

Click to download full resolution via product page

Caption: Workflow for DHX36-G4 binding assay.

Procedure:

¢ G-Quadruplex Preparation:
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o Resuspend the 5'-FAM labeled G-quadruplex oligonucleotide in nuclease-free water to a

stock concentration of 100 pM.

o To fold the oligonucleotide into a G-quadruplex structure, dilute the stock to 10 uM in
Binding Buffer and heat at 95°C for 5 minutes, followed by slow cooling to room

temperature overnight.

o Assay Plate Preparation:

o Prepare a serial dilution of DHX36 protein in Binding Buffer. The concentration range

should span from approximately 0.1x to 10x the expected Kd.

o Add 10 puL of the fluorescently labeled G-quadruplex DNA to each well of a 384-well plate
to a final concentration of 1-5 nM.

o Add 10 pL of the DHX36 serial dilutions to the wells. Include wells with buffer only for a "no

protein" control.
e |ncubation and Measurement:

o Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to

reach equilibrium.

o Measure the fluorescence anisotropy using a plate reader equipped with appropriate
excitation (e.g., 485 nm for FAM) and emission (e.g., 520 nm for FAM) filters and
polarizers.

o Data Analysis:
o Plot the change in fluorescence anisotropy as a function of the DHX36 concentration.

o Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism)
to determine the dissociation constant (Kd).

Protocol 2: Competitive Binding Assay for Screening
DHX36 Inhibitors
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This protocol is designed to screen for small molecules that inhibit the interaction between
DHX36 and a G-quadruplex substrate.

Materials and Reagents:
o All materials from Protocol 1
e Test compounds dissolved in DMSO

Experimental Workflow:

Preparation Assay Measurement & Analysis

Read Fluorescence Plot Anisotropy vs.
( }H>( ' ’ ' '—V( }H{ Anisotropy [Compound] )—»(Calcmate |c50)

Click to download full resolution via product page
Caption: Workflow for DHX36 inhibitor screening.
Procedure:
o Assay Plate Preparation:

o Prepare a solution containing the DHX36-G4 complex by mixing DHX36 protein (at a
concentration equal to its Kd) and the fluorescently labeled G-quadruplex DNA (at 1-5 nM)
in Binding Buffer.

o Prepare serial dilutions of the test compounds in Binding Buffer. Ensure the final DMSO
concentration is consistent across all wells and does not exceed 1%.

o Add 10 pL of the DHX36-G4 complex to each well of a 384-well plate.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b15568848?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Add 10 pL of the compound serial dilutions to the wells. Include wells with DMSO only as a
"no inhibitor" control.

e Incubation and Measurement:

o Incubate the plate at room temperature for 30-60 minutes.

o Measure the fluorescence anisotropy as described in Protocol 1.
e Data Analysis:

o Adecrease in fluorescence anisotropy indicates that the test compound is displacing the
fluorescent G-quadruplex from DHX36.

o Plot the fluorescence anisotropy values against the logarithm of the compound
concentration.

o Fit the data to a dose-response curve to determine the IC50 value for each compound.

Signaling Pathways Involving DHX36

DHX36 plays a crucial role in several cellular signaling pathways, primarily through its ability to
resolve G-quadruplex structures that regulate gene expression and immune responses.

DHX36 in Innate Immune Signaling

DHX36 acts as a cytoplasmic sensor for viral double-stranded RNA (dsRNA).[8] Upon viral
infection, DHX36 can recognize viral RNA structures and, in conjunction with other helicases,
activate downstream signaling cascades. This leads to the activation of transcription factors
such as NF-kB and IRF3, culminating in the production of type | interferons and other pro-
inflammatory cytokines.[1][8] The STING pathway, a key component of the innate immune
response to cytoplasmic DNA, can also be influenced by the accumulation of cytoplasmic DNA
fragments resulting from genomic instability when DHX36 function is lost.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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